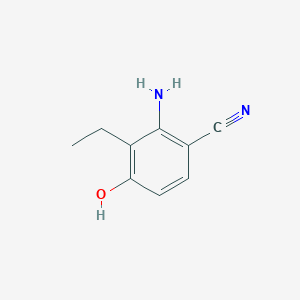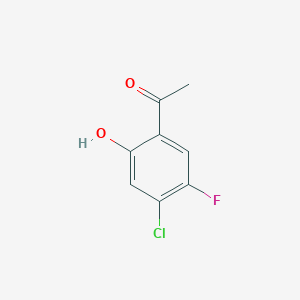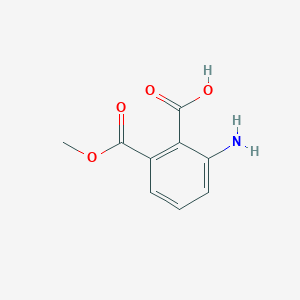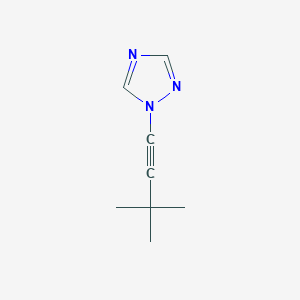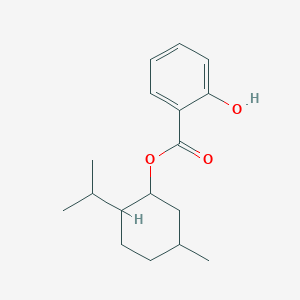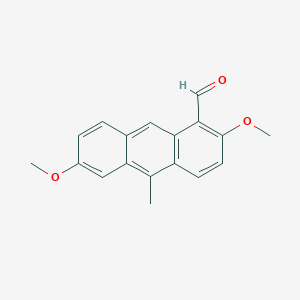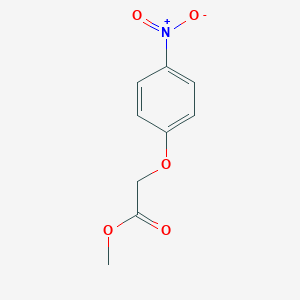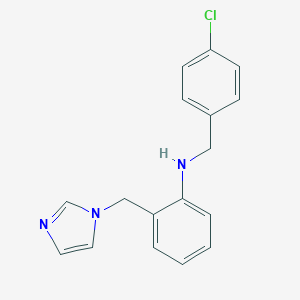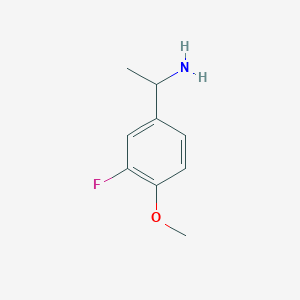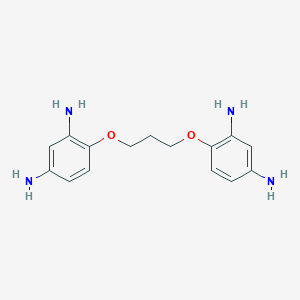
Tricyclo(4.1.1.07,8)oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.1.1.07,8)oct-2-ene, also known as norbornene, is a bicyclic organic compound that has a unique structure and interesting properties. It has been widely used in organic synthesis, polymer chemistry, and material science due to its high reactivity and stability. In 1.1.07,8)oct-2-ene.
Mecanismo De Acción
The mechanism of action of tricyclo(4.1.1.07,8)oct-2-ene is mainly based on its unique structure, which allows it to undergo various chemical reactions, such as Diels-Alder reaction, ring-closing metathesis, and cycloaddition. These reactions can be used to synthesize various organic compounds and polymers.
Efectos Bioquímicos Y Fisiológicos
Tricyclo(4.1.1.07,8)oct-2-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of some cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclo(4.1.1.07,8)oct-2-ene has several advantages for lab experiments. It is a stable and highly reactive compound that can be easily synthesized and purified. It can also be used as a building block for the synthesis of various organic compounds and polymers. However, tricyclo(4.1.1.07,8)oct-2-ene has some limitations, such as its high reactivity, which can make it difficult to handle in some reactions.
Direcciones Futuras
There are several future directions for the research on tricyclo(4.1.1.07,8)oct-2-ene. One of the most promising directions is the development of new synthetic methods for tricyclo(4.1.1.07,8)oct-2-ene and its derivatives. Another direction is the exploration of its potential applications in material science, such as the synthesis of new polymers and materials with unique properties. Additionally, more studies are needed to investigate its biochemical and physiological effects and its potential as a therapeutic agent.
In conclusion, tricyclo(4.1.1.07,8)oct-2-ene is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tricyclo(4.1.1.07,8)oct-2-ene is needed to fully explore its potential in various fields of science and technology.
Métodos De Síntesis
The synthesis of tricyclo(4.1.1.07,8)oct-2-ene can be achieved by several methods, including thermal isomerization of norbornadiene, Diels-Alder reaction of cyclopentadiene with ethylene, and ring-closing metathesis of 1,5-cyclooctadiene. Among these methods, the Diels-Alder reaction is the most commonly used method due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
Tricyclo(4.1.1.07,8)oct-2-ene has been extensively used in scientific research, especially in organic synthesis and polymer chemistry. It can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. In polymer chemistry, it can be used as a monomer for the synthesis of various polymers, such as polyethylene, polypropylene, and polystyrene.
Propiedades
Número CAS |
102575-26-8 |
|---|---|
Nombre del producto |
Tricyclo(4.1.1.07,8)oct-2-ene |
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
tricyclo[5.1.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1,3,5-8H,2,4H2 |
Clave InChI |
NRLYGERJPCINJA-UHFFFAOYSA-N |
SMILES |
C1CC2C3C2C3C=C1 |
SMILES canónico |
C1CC2C3C2C3C=C1 |
Sinónimos |
Tricyclo[4.1.1.07,8]oct-2-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



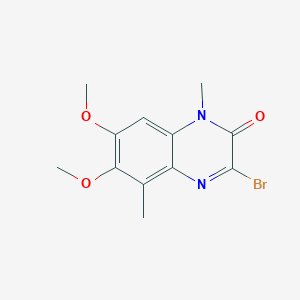
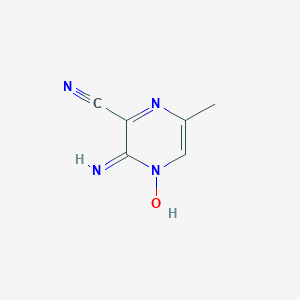
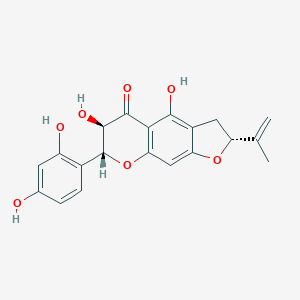
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
